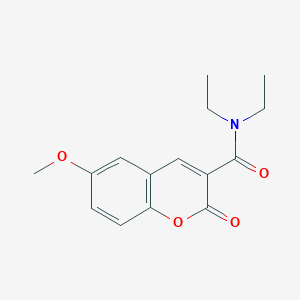

N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)12-9-10-8-11(19-3)6-7-13(10)20-15(12)18/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSYVUKSHGVRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and diethylamine.

Esterification: The carboxylic acid group of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is first converted to an ester using an appropriate alcohol and acid catalyst.

Amidation: The ester is then reacted with diethylamine under suitable conditions to form the desired amide, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups on the chromene ring can be replaced with other substituents using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and catalysts.

Major Products Formed:

Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

Reduced analogs: Compounds with reduced functional groups.

Substituted derivatives: Compounds with different substituents on the chromene ring.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

N,N-Diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique chromene structure allows for the introduction of diverse functional groups, facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits promising potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes involved in disease pathways, which positions it as a candidate for drug development targeting conditions such as cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action involves binding to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. For instance, preliminary studies have suggested that it may interact with ecto-5'-nucleotidase, an enzyme implicated in purinergic signaling relevant to cancer and inflammatory diseases.

Medicinal Applications

Therapeutic Potential

The compound's distinctive structure contributes to its potential as a lead compound for developing new therapeutic agents. Investigations into its anticancer properties are ongoing, with initial findings indicating possible efficacy against specific cancer cell lines . Additionally, its anti-inflammatory properties are being explored for treating chronic inflammatory conditions.

Industrial Applications

Specialty Chemicals and Materials

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its derivatives are employed in producing dyes, pigments, and other functional materials, showcasing its versatility beyond medicinal applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Facilitates synthesis of new chemical entities |

| Biology | Enzyme inhibitor (e.g., ecto-5'-nucleotidase) | Potential treatment for cancer and inflammatory diseases |

| Medicine | Development of therapeutic agents | Anticancer and anti-inflammatory properties |

| Industry | Synthesis of specialty chemicals | Production of dyes and functional materials |

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited phospholipase A2 from Crotalus durissus ruruima venom with an IC50 value of 3.1 ± 0.06 nmol, highlighting its potential in developing treatments for snakebite envenomation .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival . Further research is required to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

Notes:

- Diethyl vs. Dibenzyl: The dibenzyl analogue (C₂₅H₂₁NO₄) has a significantly higher molecular weight (399.45 vs. ~275.30) due to aromatic benzyl groups, which may reduce solubility but enhance binding to aromatic residues in proteins .

- Cyclohexyl vs. Aromatic Groups : The 2-methylcyclohexyl group in introduces conformational rigidity, which could stabilize specific binding conformations compared to flexible diethyl chains.

Substituent Variations on the Chromene Backbone

Key Observations :

- Bromine at Position 6: The bromo-substituted compound in (C₁₆H₁₅BrNO₅) exhibits a 6-bromo-8-methoxy pattern, which may alter electronic distribution and reactivity compared to the parent compound.

- Dimethoxyphenyl vs.

Biological Activity

N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzopyran structure characterized by a methoxy group at the 6-position and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

The compound may also interact with other molecular targets, modulating their activity to produce various biological effects. The exact pathways involved can vary depending on the context of use.

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. By inhibiting MAO, it could enhance neurotransmitter availability, potentially benefiting conditions such as depression and Alzheimer's disease.

3. Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Compounds in the chromene class have been reported to inhibit cancer cell proliferation through various mechanisms, including modulation of apoptotic pathways and interference with cancer cell signaling.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Demonstrated MAO inhibition leading to increased neurotransmitter levels; potential applications in mood disorders. | |

| Explored enzyme inhibition mechanisms; suggested neuroprotective effects through modulation of neurotransmitter metabolism. | |

| Highlighted potential antimicrobial properties; indicated further research needed for comprehensive efficacy profiles. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with alkylating agents (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF under reflux. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acid to alkylating agent), inert atmosphere (N₂), and reaction monitoring via TLC. Post-synthesis purification employs flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone to obtain high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer :

- ¹H NMR : Look for the aldehyde proton (δ ~8.7–8.8 ppm, singlet) and diethylamino group signals (δ ~3.4–3.5 ppm, quartet; δ ~1.2–1.3 ppm, triplet) .

- ¹³C NMR : Key peaks include the carbonyl carbons (δ ~160–165 ppm for lactone, δ ~170–175 ppm for carboxamide) and aromatic carbons (δ ~110–150 ppm) .

- HRMS : Confirm molecular ion [M⁺] with <5 ppm mass error (e.g., m/z 409.1271 for derivatives) .

Q. What purification methods are recommended post-synthesis, and how do solvent choices impact crystal quality for X-ray analysis?

- Methodological Answer : Flash chromatography (silica gel, 60–120 mesh) removes polar impurities, while recrystallization in acetone or DCM/hexane mixtures enhances crystal lattice integrity. Solvent polarity directly affects crystal packing: polar solvents like acetone promote hydrogen-bonded networks, critical for high-resolution X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different substituted coumarin derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example:

- Substituent Variation : Compare allyl vs. benzyl groups at position 8 using in vitro assays (e.g., anti-cancer activity via MTT).

- Electronic Effects : Use Hammett constants to correlate electron-withdrawing/donating groups with bioactivity.

- Data Triangulation : Cross-validate results with molecular docking (e.g., binding affinity to kinase targets) and pharmacokinetic profiling (e.g., LogP via HPLC) .

Q. What crystallographic refinement strategies using SHELX programs are recommended for determining the three-dimensional structure?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize R-factor discrepancies.

- SHELXL Refinement : Apply twin refinement for non-merohedral twinning (commands:

TWIN,BASF). UseSIMUandDELUrestraints to handle thermal motion in flexible groups (e.g., diethylamino). - Validation : Check via R₁ (~0.05), wR₂ (~0.13), and goodness-of-fit (GOF ~1.0). CCDC deposition ensures reproducibility .

Q. How does the presence of the allyl group at position 8 influence the compound’s electronic configuration and reactivity?

- Methodological Answer : The allyl group introduces π-conjugation with the chromene ring, lowering the LUMO energy (calculated via DFT at B3LYP/6-31G* level) and enhancing electrophilicity. Reactivity studies show increased susceptibility to nucleophilic attack at the lactone carbonyl, confirmed by kinetic assays with thiols (e.g., glutathione). Comparative XRD data reveal altered torsion angles (C8-allyl: ~177° vs. benzyl: ~120°), affecting molecular planarity and stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.